H-Ala-Gly-Gly-Gly-OH

Description

Significance of Short Peptides as Model Systems in Biochemical Research

The study of short peptides provides crucial insights into the behavior of larger proteins. glpbio.com They can mimic specific domains or motifs within a protein, allowing for detailed investigation of binding sites, enzymatic active sites, or regions involved in protein-protein interactions. vaia.comnih.gov Furthermore, their stability and ability to penetrate cell membranes are advantageous properties that are explored in various therapeutic and biotechnological applications. glpbio.com Because they are the fundamental building blocks of proteins, understanding the behavior of short peptides is essential for advancements in drug design and the development of novel biomaterials. nih.govvaia.com

H-Ala-Gly-Gly-Gly-OH as a Representative Tetrapeptide for Fundamental Investigations

This compound, a tetrapeptide with the sequence Alanine-Glycine-Glycine-Glycine, serves as a significant model compound for biochemical and molecular biology research. Its defined sequence, composed of the two simplest amino acids, makes it an excellent candidate for fundamental investigations into peptide structure and function. This tetrapeptide is utilized as a building block in the synthesis of more complex peptides and proteins, a critical process in protein engineering and the development of new pharmaceutical therapies. chemimpex.com

The utility of this compound extends to various biotechnological applications, such as in the production of recombinant proteins where it can contribute to the stability and efficiency of expression systems. chemimpex.com Moreover, its simple, defined structure is valuable in biophysical studies aimed at understanding how interactions between adjacent amino acids influence the conformational preferences of a peptide backbone. While comprehensive research focusing exclusively on this compound is not extensive, its properties can be inferred from studies on related glycine- and alanine-containing peptides. For instance, studies on glycine-rich peptides provide insight into their interactions at membrane interfaces and their conformational flexibility. chemsrc.com The presence of the single alanine (B10760859) residue provides a specific point of reference for studying the impact of a simple side chain on a flexible glycine-rich sequence.

Structural and Reactive Implications of Alanine and Glycine (B1666218) Residues in Peptide Architecture

The structure and reactivity of a peptide are dictated by the sequence and properties of its constituent amino acids. In this compound, the interplay between alanine and glycine residues is of particular interest.

Glycine (Gly) is the simplest amino acid, with only a single hydrogen atom as its side chain. vaia.com This minimal side chain imparts significant conformational flexibility to the peptide backbone. Glycine residues can adopt a wider range of dihedral angles (phi and ψ) than other amino acids, which can disrupt ordered secondary structures like alpha-helices. ontosight.ai For this reason, glycine is often found in turns and flexible loop regions of proteins. In a peptide like this compound, the three consecutive glycine residues create a highly flexible chain. Glycylglycine, the simplest dipeptide, is often used in studies as a model for peptide bonds. chemsrc.com

The combination of a single, structurally defining alanine residue with a flexible triglycine (B1329560) tail makes this compound an interesting subject for studies on peptide folding and dynamics. Computational studies on similar model tetrapeptides, such as those containing alanine and glycine, help to evaluate the intramolecular interaction energies and conformational preferences that govern their three-dimensional structures. nih.gov

Data Tables

Table 1: Physicochemical Properties of Constituent Amino Acids and Related Peptides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Role/Property |

| Glycine | C₂H₅NO₂ | 75.07 | Simplest amino acid, provides flexibility. vaia.com |

| L-Alanine | C₃H₇NO₂ | 89.09 | Simple amino acid with a methyl side chain, provides structural constraint. ebi.ac.uk |

| Glycylglycine | C₄H₈N₂O₃ | 132.12 | Simplest dipeptide, model for peptide bond studies. chemsrc.com |

| Alanylglycine | C₅H₁₀N₂O₃ | 146.14 | Dipeptide model for studying sequence effects. moleculardepot.com |

| Triglycine | C₆H₁₁N₃O₄ | 189.17 | Model peptide for physicochemical studies. chemicalbook.com |

| This compound | C₉H₁₆N₄O₅ | 260.25 | Tetrapeptide building block for synthesis and research. glpbio.comchemimpex.com |

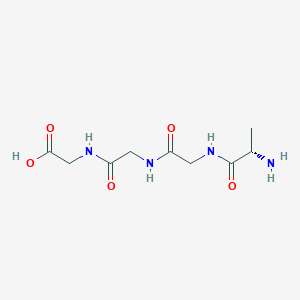

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEULKIZRPKJGIH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428556 | |

| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5123-42-2 | |

| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANYLGLYCYLGLYCYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conformational Analysis and Structural Elucidation of H Ala Gly Gly Gly Oh Analogues

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for obtaining atomic-level information on peptide structure and dynamics in solution. researchgate.net By analyzing various NMR parameters, it is possible to piece together a detailed picture of the conformational preferences of peptides like H-Ala-Gly-Gly-Gly-OH.

The chemical shift of a proton is highly sensitive to its local electronic environment, which is, in turn, dictated by the peptide's conformation. For flexible peptides, observed chemical shifts represent an average over all populated conformations. Even in peptides considered to be in a "random-coil" state, the application of high pressure can induce significant and measurable changes in ¹H-NMR chemical shifts. researchgate.netunesp.br

This pressure-induced shift is a result of the compression and rearrangement of the peptide structure and its surrounding water shell. nih.gov The dependence of chemical shifts (δ) on pressure (P) is often non-linear and can be accurately described by a second-degree polynomial:

δ(P) = δ₀ + B₁P + B₂P²

Here, δ₀ is the chemical shift at atmospheric pressure (0.1 MPa), while B₁ and B₂ are the first- and second-order pressure coefficients, respectively. nih.gov These coefficients provide quantitative data on the compressibility of specific atomic environments within the peptide. Studies on analogous tetrapeptides, such as Ac-Gly-Gly-X-Ala-NH₂, have systematically determined these coefficients. nih.govmdpi.com The largest pressure-induced shifts are typically observed for backbone amide protons. researchgate.net For instance, the average linear pressure coefficient (B₁) for amide protons in such peptides is approximately 0.38 ppm/GPa. researchgate.net

Interactive Table: Representative Pressure Coefficients for Amide Protons in a Model Tetrapeptide

The following table presents typical pressure coefficient values for the amide proton (HN) of an Alanine (B10760859) residue within a model tetrapeptide, illustrating the magnitude of these effects.

| Amino Acid Residue | δ₀ (ppm) | B₁ (ppm/GPa) | B₂ (ppm/GPa²) |

| Alanine | 8.169 | 0.49 | -0.34 |

Data derived from studies on Ac-Gly-Gly-X-Ala-NH₂ at 283 K and pH 6.7. mdpi.com

The backbone conformation of a peptide is defined by a series of torsion angles, principally phi (φ), psi (ψ), and omega (ω). bioinf.org.uk While the ω angle of the peptide bond is typically fixed in a planar trans conformation (~180°), the φ (rotation around the N-Cα bond) and ψ (rotation around the Cα-C' bond) angles have considerable rotational freedom. umkc.edu

Three-bond spin-spin coupling constants (³J-couplings) measured by NMR are directly related to the dihedral angle between the coupled nuclei through Karplus-type equations. Specifically, the ³J(HN,Hα) coupling constant, which is the coupling between the amide proton and the alpha-proton, is exquisitely sensitive to the φ torsion angle. This relationship allows for the experimental determination of time-averaged φ angles. researchgate.net

Solid-state NMR studies on the repetitive polypeptide (Ala-Gly-Gly)₁₀, a close analogue of this compound, have successfully determined the backbone torsion angles for each residue. These studies reveal a stable 3₁-helix conformation. nih.gov The ability to determine these angles is crucial for defining the local secondary structure. umkc.edunih.gov

Interactive Table: Experimentally Determined Torsion Angles for (Ala-Gly-Gly)n Analogue

This table shows the backbone torsion angles determined for the residues in a polypeptide with a repeating Ala-Gly-Gly sequence, which serves as a structural model.

| Residue | Torsion Angle (φ) | Torsion Angle (ψ) | Conformation |

| Alanine | -90° (±10°) | 150° (±10°) | 3₁-Helix |

| Glycine-1 | -90° (±10°) | 150° (±10°) | 3₁-Helix |

| Glycine-2 | -90° (±10°) | 150° (±10°) | 3₁-Helix |

Data obtained from solid-state NMR analysis of (Ala-Gly-Gly)₁₀. nih.gov

For a complete structural elucidation, one-dimensional NMR spectra are often insufficient due to signal overlap. Multidimensional NMR experiments, such as 2D Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for assigning all proton resonances and mapping the peptide's three-dimensional fold. nih.gov

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a single amino acid's spin system. This allows for the unambiguous assignment of all protons belonging to a specific residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for 3D structure calculation.

For a tetrapeptide like this compound, NOESY experiments would be used to identify sequential (between adjacent residues) and medium-range contacts that define turns or other folded structures. By combining distance restraints from NOESY with torsion angle restraints from J-coupling analysis, a detailed conformational model of the peptide can be built. nih.govnih.gov

Determination of Peptide Backbone Torsion Angles via Spin-Spin Coupling Constants

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. Different types of secondary structures (α-helix, β-sheet, turns, and random coil) produce distinct CD spectra. d-nb.info

Short, flexible peptides like this compound are unlikely to form stable α-helices or β-sheets in isolation. Instead, they are expected to exist as an ensemble of conformations dominated by random coil and Polyproline II (PPII) structures. The PPII conformation is a left-handed, extended helix that is now recognized as a major conformational state for unfolded or flexible peptides in aqueous solution. Both alanine and glycine (B1666218) residues are known to have a high propensity for adopting the PPII conformation.

The CD spectrum of a peptide provides a qualitative and quantitative assessment of these structural elements.

α-Helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm.

Polyproline II (PPII): Exhibits a strong negative band around 206 nm and a weak positive band near 228 nm.

Random Coil: Typically shows a strong negative band below 200 nm.

Interactive Table: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength & Sign of Maxima/Minima (nm) |

| α-Helix | +192, -208, -222 |

| β-Sheet | +195, -218 |

| Polyproline II (PPII) | +228, -206 |

| Random Coil | -198 |

Characterization of Beta-Sheet Formation and Conformational Transitions

The sequence of amino acids in a peptide plays a crucial role in determining its secondary structure. Peptides rich in glycine and alanine, such as analogues of this compound, have a propensity to form β-sheet structures. msu.edu This is due to the small side chains of these amino acids, which allow for the close packing of peptide chains and the formation of stabilizing intermolecular hydrogen bonds. msu.edu

For instance, the repeating Gly-Ala-Gly-Ala sequence, found in silk, is well-known for its ability to form antiparallel β-sheets. acs.orgnih.gov This self-assembly is a driving force in the formation of larger fibrous networks. acs.orgnih.gov Studies on tetrapeptides with sequences similar to amyloid β-peptide fragments, composed of aliphatic amino acids, have shown that they can also form β-sheet structures in the absence of aromatic amino acids. researchgate.net These structures are stabilized by strong amide hydrogen-bonding interactions. researchgate.net

The conformational landscape of such peptides is not static. Transitions between different conformations, including β-turns and random coils, can occur. The presence and type of these secondary structures can be influenced by the specific amino acid sequence and the surrounding environment. For example, replacing glycine with alanine can induce more rigid conformations, often leading to a higher α-helical content in longer peptides. lew.ro

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for probing the structure and bonding within peptides. mdpi.comuc.pt By analyzing the characteristic vibrational frequencies, detailed information about the conformation of the peptide backbone and the nature of hydrogen bonding can be obtained. mdpi.comresearchgate.net

The amide bands in the IR and Raman spectra of peptides are particularly informative. The amide I band, appearing between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure of the peptide. lew.romdpi.com The position of this band can indicate the presence of α-helices, β-sheets, or β-turns. lew.ronih.gov For example, bands near 1690 cm⁻¹ have been associated with both antiparallel β-sheets and β-turns, while a band near 1665 cm⁻¹ is considered characteristic of type II β-turns. nih.govpnas.orgresearchgate.net

The amide A and B bands, which arise from N-H stretching vibrations, are sensitive to the strength of hydrogen bonds. lew.ro Shifts in these bands can therefore provide direct evidence of hydrogen bond formation, which is crucial for stabilizing secondary structures like β-sheets. lew.ro

A summary of key amide band frequencies and their structural interpretations is provided in the table below.

| Amide Band | Approximate Frequency (cm⁻¹) | Vibrational Mode | Structural Interpretation |

| Amide A | ~3500 | N-H Stretch | Sensitive to hydrogen bond strength. lew.ro |

| Amide I | 1600-1700 | C=O Stretch | Highly sensitive to secondary structure (α-helix, β-sheet, β-turn). lew.romdpi.com |

| Amide I | ~1690 | C=O Stretch | Associated with antiparallel β-sheets and β-turns. nih.govpnas.orgresearchgate.net |

| Amide I | ~1665 | C=O Stretch | Characteristic of type II β-turns. nih.govpnas.orgresearchgate.net |

| Amide II | 1450-1800 | N-H Bend | Also useful in peptide structure analysis. gu.se |

| Amide B | ~3074-3090 | Fermi resonance of Amide II overtone and N-H stretch | Sensitive to hydrogen bond strength. lew.ro |

For gas-phase studies of peptides, specialized techniques like IR Multiple-Photon Dissociation (IRMPD) spectroscopy are employed. gu.semdpi.com This method allows for the acquisition of vibrational spectra of mass-selected ions, providing detailed structural information in an isolated environment. mdpi.com IRMPD can be combined with vacuum-ultraviolet (VUV) ionization to study neutral peptides as well. gu.se This approach is particularly valuable for characterizing the intrinsic conformational preferences of peptides without the influence of solvent. gu.se By comparing experimental IRMPD spectra with theoretical calculations, it is possible to identify the specific conformers present in the gas phase. mdpi.comresearchgate.net

Amide Band Analysis for Peptide Bond Conformation and Hydrogen Bonding

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing information on their molecular weight and sequence. Tandem mass spectrometry (MS/MS) experiments, in particular, allow for the detailed study of peptide fragmentation pathways. iyte.edu.tr

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two of the most common "soft" ionization techniques used for peptide analysis. researchgate.netresearchgate.net Both methods allow for the ionization of peptides with minimal fragmentation, preserving the intact molecule for mass analysis. researchgate.net

ESI-MS is particularly well-suited for the analysis of small molecules and tends to produce multiply charged ions, which can be advantageous for sequencing. tandfonline.comtandfonline.com It is also effective for studying the loss of small molecules like water and ammonia (B1221849) from the peptide. tandfonline.comtandfonline.com

MALDI-Time-of-Flight (ToF) MS, on the other hand, typically produces singly charged ions, making it easier to determine the molecular weight of a peptide. tandfonline.com It is often considered more effective for analyzing the peptide backbone. tandfonline.comtandfonline.com The choice between ESI and MALDI can depend on the specific analytical goal, with each technique offering complementary information. researchgate.net

A comparison of the characteristics of ESI-MS and MALDI-ToF MS for peptide analysis is shown in the table below.

| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-ToF MS |

| Ionization State | Typically produces multiply charged ions. tandfonline.com | Typically produces singly charged ions. tandfonline.com |

| Fragmentation | Can facilitate the loss of small molecules (e.g., water, ammonia). tandfonline.comtandfonline.com | Generally results in minimal fragmentation of the parent ion. researchgate.net |

| Primary Application | Well-suited for small molecule analysis and sequencing. tandfonline.comtandfonline.com | Effective for determining molecular weight and analyzing the peptide backbone. tandfonline.comtandfonline.com |

| Sample Preparation | Analyte is in solution. | Analyte is co-crystallized with a matrix. researchgate.net |

The fragmentation of protonated peptides in the gas phase follows specific chemical pathways that are dependent on the peptide's sequence and structure. acs.org Under collision-induced dissociation (CID), protonated peptides typically fragment along the peptide backbone, producing characteristic b- and y-ions. acs.org

For smaller peptides, such as tripeptides, fragmentation can proceed through different pathways, including the "b2-y1" pathway and the "diketopiperazine" pathway. acs.org The branching ratio between these pathways is influenced by the specific amino acid residues in the peptide. acs.org

The fragmentation of b-ions, particularly b2 ions, has been a subject of detailed study. acs.org The structure of the b2 ion, often proposed to be a protonated oxazolone (B7731731), influences its subsequent fragmentation. acs.org For example, the b2 ion of H-Ala-Gly+ has been observed to fragment to the a1 ion, while the isomeric b2 ion of H-Gly-Ala+ does not, a difference that can be rationalized by the stability of the respective oxazolone structures. acs.org

The study of deprotonated peptides reveals different fragmentation patterns. Low-energy CID of deprotonated di- and tripeptides containing alkyl side chains can lead to the formation of a2, y1, and c1 ions. core.ac.uk The relative abundance of these fragment ions provides sequence-specific information. core.ac.uk

Electrospray Ionization and MALDI-ToF MS in Peptide Characterization

Intramolecular Interactions and Preferred Conformational States

The three-dimensional structure of a peptide is not a random arrangement but a landscape of preferred conformations governed by a delicate balance of intramolecular and intermolecular forces. For tetrapeptides such as this compound and its analogues, the relatively short chain length allows for a detailed examination of the fundamental interactions that dictate folding and dynamics. These peptides are large enough to form secondary structures like turns, yet small enough to be computationally and spectroscopically manageable. openreadings.eu The conformational preferences arise from factors including hydrogen bonds, steric constraints imposed by side chains, and the dynamic interplay between different energy minima on the peptide's potential energy surface. nih.govbiorxiv.org

Elucidation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are critical in stabilizing specific folded conformations in peptides, effectively reducing the conformational freedom of the polypeptide chain. mdpi.compnas.org In tetrapeptides, the most common types of hydrogen bonds are those that define turn structures, which are essential motifs in protein recognition and folding. nih.gov These turns are classified based on the number of atoms in the ring closed by the hydrogen bond.

One of the most prevalent turn structures is the β-turn, which involves a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3 residue. This forms a 10-membered ring (C10 turn). Another significant structure is the γ-turn, established by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+2 residue, creating a 7-membered ring (C7 turn). rsc.orgajol.info The formation and stability of these hydrogen-bonding networks can be promoted by strategies such as cyclization or the incorporation of specific amino acids. rsc.org

| Hydrogen Bond Type | Residue Interaction | Ring Size | Associated Structure | Significance |

|---|---|---|---|---|

| i → i+4 | C=O(i) ··· H-N(i+4) | 13-membered | α-turn / α-helix | Crucial for nucleating α-helical structures. rsc.org |

| i → i+3 | C=O(i) ··· H-N(i+3) | 10-membered | β-turn | A common reverse-turn motif in peptides and proteins. nih.gov |

| i → i+2 | C=O(i) ··· H-N(i+2) | 7-membered | γ-turn | A tight turn structure often found in small peptides. ajol.info |

Sequence-Dependent Influence on Tetrapeptide Conformational Landscapes

The primary amino acid sequence is the ultimate determinant of a peptide's conformational landscape. nih.govnih.gov Even a single amino acid substitution can dramatically alter the relative stabilities of different conformations, thereby shifting the entire energy landscape rather than creating entirely new topologies. nih.gov The conformational propensities of individual amino acids, particularly the allowed regions of the Ramachandran plot, are fundamental to this influence. pnas.org

The difference between Alanine (Ala) and Glycine (Gly) provides a classic example of sequence-dependent conformational control. Alanine, with its methyl side chain, has significantly more restricted conformational freedom than glycine, which lacks a side chain. nih.govscirp.org Molecular dynamics simulations of model peptides like Gly-Gly-X-Gly-Gly show that Alanine (X=Ala) predominantly samples the α-helical (αR) and β-strand regions of the Ramachandran map. pnas.org In contrast, Glycine (X=Gly) can access a much broader range of (Φ,Ψ) angles, including conformations in the left-handed helical region (αL) that are sterically forbidden for L-amino acids with side chains. pnas.orgpnas.org

This inherent flexibility of glycine residues makes them "helix breakers," while alanine is known to be a strong helix former. scirp.org The substitution of a glycine with an alanine can increase the helical content of a peptide. scirp.org For the this compound sequence, the N-terminal alanine residue would be expected to favor a more defined, restricted conformation (likely in the αR or β regions), while the subsequent three glycine residues impart significant flexibility to the rest of the chain. This flexibility allows the C-terminal portion of the peptide to more easily adopt various turn conformations or exist as a random coil. nih.govpnas.org The presence of a solvent-exposed alanine residue can stabilize a helical structure by 0.4–2 kcal·mol−1 relative to glycine. pnas.org

| Amino Acid | Key Structural Feature | Conformational Propensity | Impact on Peptide Structure |

|---|---|---|---|

| Alanine (Ala) | Methyl (-CH3) side chain | Favors α-helical and β-sheet regions; restricted Ramachandran space. pnas.orgscirp.org | Acts as a helix-former; introduces conformational rigidity. scirp.org |

| Glycine (Gly) | Hydrogen atom as side chain | Samples a wide range of Ramachandran space, including αL region. pnas.org | Increases backbone flexibility; often acts as a helix-breaker. scirp.org |

Analysis of Conformational Dynamics and Interconversion Processes

Peptides in solution are not static entities but exist as a dynamic ensemble of interconverting conformations. biorxiv.orgrsc.org The function of a peptide is often dependent on this range of accessible conformations. biorxiv.org The study of these dynamics involves characterizing the different conformational states (energy minima) and the transition pathways and energy barriers between them.

A significant dynamic process in peptides is the cis-trans isomerization of amide bonds. While the trans conformation is energetically favored for most peptide bonds, the energy barrier for isomerization is lowered in strained systems like cyclic tetrapeptides, leading to a notable population of cis-amide bonds. rsc.org This isomerization can lead to conformational heterogeneity, where multiple distinct structures coexist in equilibrium. rsc.orgrsc.org

Advanced NMR techniques, such as 2D exchange spectroscopy (EXSY), are powerful tools for studying these dynamic processes. EXSY can detect chemical exchange between different conformational states, providing insights into the rates of interconversion. bohrium.com Computational methods, particularly molecular dynamics (MD) simulations, complement these experiments by providing an all-atom view of the conformational landscape and the transitions between states over time. openreadings.eunih.gov These simulations reveal that a peptide's structure is in constant flux, with the molecule exploring various conformations. researchgate.net For a flexible peptide like this compound, the conformational ensemble in an aqueous solution would likely consist of a collection of structures, including various turn types and more extended, random-coil states, all rapidly interconverting.

| Factor/Process | Description | Methods of Study |

|---|---|---|

| Amide Bond Isomerization | Interconversion between cis and trans conformations of the peptide bond. rsc.org | 2D NMR (NOESY/ROESY, EXSY). rsc.orgbohrium.com |

| Solvent Interaction | Interactions with solvent molecules (e.g., water) influence the stability of different conformations. openreadings.eu | Molecular Dynamics (MD) simulations with explicit solvent. openreadings.eunih.gov |

| Temperature | Higher temperatures increase thermal energy, allowing the peptide to overcome energy barriers and explore a wider conformational space. bohrium.com | Variable Temperature (VT) NMR. rsc.org |

| Conformational Ensemble | Peptides exist as a population of different structures in equilibrium rather than a single static structure. biorxiv.orgpnas.org | MD simulations, Ensemble analysis, Deep learning approaches (PepFlow). biorxiv.orgresearchgate.net |

Computational Approaches to H Ala Gly Gly Gly Oh Structure and Dynamics

Quantum Mechanical (QM) Investigations

Quantum mechanics offers a powerful lens through to examine the electronic structure and energetic properties of molecules with high accuracy. For H-Ala-Gly-Gly-Gly-OH, QM investigations provide a detailed picture of its geometry, vibrational characteristics, and the subtleties of its potential energy surface.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Spectra Prediction

DFT calculations, often using functionals like B3LYP, are employed to predict the infrared (IR) and Raman spectra of peptides. researchgate.netnih.gov These theoretical spectra are crucial for interpreting experimental vibrational data. For instance, the calculated red-shifting of N-H stretching frequencies can confirm the presence and strength of N-H...O hydrogen bonds, which are vital for stabilizing specific peptide conformations. nih.gov The analysis of vibrational modes, aided by techniques like Potential Energy Distribution (PED), allows for a detailed assignment of spectral bands to specific atomic motions within the molecule. researchgate.netnih.gov

Ab Initio Calculations of Energetic Landscapes and Conformer Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in mapping the energetic landscapes of peptides. u-szeged.hu These calculations reveal the relative stabilities of different conformers—distinct spatial arrangements of the peptide chain. For a tripeptide model, Ac-Gly-Gly-Gly-NHMe, ab initio computations at the RHF/3-21G level have been used to explore the conformational space by systematically varying the backbone dihedral angles (φ and ψ) of each glycine (B1666218) residue. u-szeged.hu This approach identifies various energy minima corresponding to stable conformations such as β-sheets (C5) and different types of turns (γL, γD, δL, δD). u-szeged.hu

The relative energies of these conformers provide insight into the intrinsic conformational preferences of the peptide backbone. Studies on similar dipeptides have shown that the presence of intramolecular hydrogen bonds significantly stabilizes certain conformations. umich.edu For example, in alanine (B10760859) dipeptide, the C7eq and C7ax conformations are stabilized by such bonds. umich.edu The energetic landscape dictates the probability of finding the peptide in a particular conformation at a given temperature.

Protonation States and Proton-Accepting Abilities of Oligopeptides

The protonation state of a peptide, which is dependent on the pH of its environment, significantly influences its structure and function. Computational methods can predict the most likely sites of protonation. In peptides containing alanine and glycine, the N-terminus is a primary protonation site due to the basicity of the amino group. nih.gov For heterodimers like Gly·Ala, the proton is preferentially located on the N-terminus of alanine, which has a higher gas-phase basicity. nih.gov

The ability of different groups within the peptide to accept a proton is also a key factor. The carboxyl oxygen and the amine nitrogen of one amino acid can "solvate" the charge on the N-terminus of an adjacent residue, stabilizing the protonated state. nih.gov The study of proton-bound dimers of amino acids using methods like blackbody infrared radiative dissociation (BIRD) combined with theoretical calculations provides valuable data on the energetics of these interactions. nih.gov In peptides with residues like histidine, the protonation state of the side chain is also a critical factor that can be investigated computationally. mdpi.com

Molecular Dynamics (MD) Simulations

While QM methods provide a static, time-independent view, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of peptides.

Exploration of Conformational Space and Peptide Folding Pathways

MD simulations are a powerful tool for exploring the vast conformational space available to a peptide. pnas.org By simulating the motion of atoms over time, MD can reveal the different shapes a peptide can adopt and the transitions between them. For model peptides like GGAGG (Gly-Gly-Ala-Gly-Gly), MD simulations have been used to construct Ramachandran maps, which show the distribution of backbone dihedral angles (φ, ψ). pnas.org These simulations have shown that even a simple peptide like alanine in this context spends significant time in different conformational regions, such as αR (right-handed helical), β (extended), and αL (left-handed helical). pnas.org

These simulations provide insights into the intrinsic conformational propensities of amino acid residues, which are fundamental to understanding how proteins fold into their functional three-dimensional structures. pnas.org The exploration of conformational space is crucial for identifying the low-energy structures that are most likely to be populated. nih.gov

Dynamics of Solute-Solvent Interactions in Aqueous Environments

The behavior of peptides is profoundly influenced by their interaction with the surrounding solvent, which is typically water in biological systems. MD simulations explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. nih.gov Simulations of peptides in water reveal the formation of hydrogen bonds between the peptide and water molecules, which compete with and influence the formation of intramolecular hydrogen bonds. nih.gov

Investigation of Clustering Phenomena in Oligopeptide Solutions

The aggregation of peptides in solution is a phenomenon of significant interest, driven by its relevance to both biological processes and materials science. Computational methods, particularly molecular dynamics (MD) simulations, provide a molecular-level lens to examine the complex processes of oligopeptide clustering. While direct studies on this compound are specific, the principles can be thoroughly understood by examining computational research on its constituent amino acids and similar short peptides.

Research into aqueous solutions of glycine, the simplest amino acid, reveals the formation of clusters even in undersaturated conditions. Large-scale MD simulations have been employed to investigate the aggregation of glycine at various protonation states (zwitterionic, anionic, and cationic). acs.org These studies show that clusters can form and that their size may have a weak dependence on concentration, with a trend toward larger clusters as the solution approaches the solubility limit. acs.org The detection of nanodroplets in these solutions by experimental methods like Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) corroborates the simulation findings, suggesting the presence of both small, hydrated glycine pairs and larger aggregate structures. acs.org

For peptides containing alanine, such as the alanine-rich oligomers, MD simulations have provided critical insights into the initial stages of aggregation, which is relevant to amyloid formation. nih.govnih.gov Simulations on peptides like AAAAAAAA (A8) and the amyloidogenic peptide AGAAAAGA have shown that oligomers become stable at a size of six to eight units (hexamer to octamer). nih.govnih.gov The primary driving force for the stabilization of these clusters is identified as the hydrophobic effect, stemming from the interactions between the nonpolar side chains of the alanine residues. nih.govnih.gov These computational models can simulate the growth of an aggregate seed by observing the conformational changes of additional peptide monomers as they interact with a pre-formed oligomer surface. nih.gov

The table below summarizes key findings from computational studies on peptide and amino acid clustering.

| System Studied | Computational Method | Key Findings on Clustering | Reference(s) |

| Aqueous Glycine | Molecular Dynamics (MD) | Formation of nanodroplets and small clusters in undersaturated solutions; cluster size weakly dependent on concentration. | acs.org |

| Alanine-rich Oligomers (A8, AGAAAAGA) | Molecular Dynamics (MD) | Stable oligomers form at hexamer to octamer size; hydrophobic effect is the primary stabilizing force. | nih.govnih.gov |

| Oligopeptides in CaCO₃ Solution | Molecular Dynamics (MD) | Peptides stabilize ion networks through coordination, affecting cluster structure and ion mobility. | acs.org |

These studies collectively indicate that a peptide like this compound in an aqueous solution would be subject to complex intermolecular forces, including hydrophobic interactions from the alanine residue and hydrogen bonding involving the peptide backbone and the glycine residues. Computational simulations are essential for dissecting these interactions and predicting the peptide's propensity to form clusters, the likely size and structure of these aggregates, and how solution conditions (like pH and ionic strength) would modulate this behavior.

Synergistic Integration of Computational and Experimental Data for Structural Validation

The validation of computationally derived molecular structures is a critical step to ensure their accuracy and relevance. A synergistic approach that combines computational modeling with experimental data provides the most robust framework for characterizing the structure and dynamics of oligopeptides like this compound. This integration allows for the refinement of theoretical models based on real-world measurements, leading to a more accurate understanding of peptide behavior. acs.orgplos.orgmdpi.com

One powerful strategy involves using experimental data to guide and validate computational screening. For instance, in the design of self-assembling peptides, an integrated pipeline can employ all-atom MD simulations for initial screening, with the results feeding into a machine learning model. rsc.orgresearchgate.net This model then predicts which peptide sequences are most promising for experimental validation via techniques like UV-visible spectroscopy. rsc.orgresearchgate.net This active learning workflow, where computational and experimental arms of the study asynchronously inform each other, accelerates the discovery of molecules with desired properties and ensures the computational models are well-grounded in experimental reality. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of experimental peptide structural analysis. Experimentally measured NMR parameters, such as chemical shifts and spin-spin coupling constants for linear tetrapeptides (e.g., H-Gly-Gly-X-L-Ala-OH), provide a basis for "random-coil" reference values. researchgate.net These reference data are invaluable for computational studies, as they serve as a benchmark for validating the conformational ensembles generated by MD simulations. researchgate.net Discrepancies between simulated and experimental NMR data can guide adjustments to the force fields or sampling methods used in the simulations.

Infrared (IR) spectroscopy offers another avenue for detailed structural validation, especially for gas-phase or microsolvated clusters. By combining experimental techniques like IR-IR double resonance spectroscopy with computational quantum chemistry calculations, researchers can determine the specific conformers present in a sample. acs.org For example, studies on microsolvated tripeptides have shown that while computational methods might predict several low-energy structures, comparison with experimental IR spectra allows for the definitive identification and relative population of the conformers that are actually present. acs.org

The accuracy of even the most advanced protein structure prediction tools, such as AlphaFold2, is benchmarked against experimentally determined structures from sources like the PDB. researchgate.net While these tools show high accuracy for certain peptide structures like α-helices and β-hairpins, they have limitations. researchgate.net Systematic benchmarking against experimental NMR data reveals areas where predictions may be less reliable, reinforcing the necessity of experimental validation to confirm computationally predicted structures. researchgate.net

The following table outlines examples of synergistic approaches for validating peptide structures.

| Computational Method(s) | Experimental Method(s) | Description of Synergy | Reference(s) |

| Molecular Dynamics, Machine Learning | UV-visible Spectroscopy | Computational screening guides experimental synthesis and testing in an active learning loop to design self-assembling peptides. | rsc.orgresearchgate.net |

| Molecular Dynamics Simulations | Nuclear Magnetic Resonance (NMR) | Experimental NMR parameters of tetrapeptides serve as benchmarks to validate conformational ensembles from simulations. | researchgate.net |

| Quantum Chemistry Calculations | Infrared (IR) Spectroscopy | Calculated IR spectra of potential conformers are compared with experimental spectra to identify structures present in the sample. | acs.org |

| Structure Prediction (e.g., AlphaFold2) | NMR Spectroscopy | Experimentally determined NMR structures are used as a gold standard to benchmark the accuracy of computational prediction tools. | researchgate.net |

For this compound, a comprehensive structural characterization would ideally involve predicting its conformational landscape using MD simulations and quantum calculations. These predictions would then be validated and refined through comparison with experimental data from techniques like 2D-NMR, IR, and circular dichroism spectroscopy, ensuring a validated and accurate model of its structure and behavior.

H Ala Gly Gly Gly Oh in Fundamental Biochemical and Biophysical Research

Insights into Peptide Folding and the Behavior of Unfolded Protein States

The study of H-Ala-Gly-Gly-Gly-OH and similar glycine-rich peptides provides crucial insights into the principles of peptide and protein folding. The inherent flexibility of glycine (B1666218) residues makes these peptides excellent models for studying the unfolded or denatured states of proteins.

Research on unfolded protein states has revealed that even in their denatured form, polypeptides are not entirely random coils. They can exhibit transient local structures and hydrophobic clusters. Glycine and alanine-rich regions are often identified as highly flexible "hinge" regions that separate these clusters. pnas.org The conformational landscape of peptides like this compound is dominated by the wide range of accessible dihedral angles for glycine residues, which populate all four quadrants of the Ramachandran plot. doi.org In contrast, the alanine (B10760859) residue has more restricted conformational freedom. doi.org This difference allows researchers to model the effects of local constraints on the backbone conformation of unfolded proteins. doi.org

Furthermore, studies involving the replacement of native loop sequences with polyglycine linkers in proteins have demonstrated the significant impact of such flexible chains on folding and unfolding kinetics. nih.gov For instance, replacing a native loop with a diglycine linker can accelerate both refolding and unfolding rates, indicating an alteration in the transition state energy. nih.gov As the length of the glycine linker increases, the unfolding rate tends to increase while the refolding rate decreases, highlighting the importance of loop closure in the folding pathway. nih.gov The stability of folding intermediates is also influenced by the length and composition of these flexible linkers. nih.gov Computational simulations of unfolded proteins often utilize sequences containing glycine and alanine to validate models against experimental data, ensuring the accurate representation of the statistical properties of these disordered states. doi.org

Modeling Early Earth Chemistry and the Progression of Prebiotic Peptide Elongation

The formation of peptides from simple amino acids is a cornerstone of theories on the origin of life. This compound and its constituent amino acids, alanine and glycine, are central to experimental models of prebiotic chemistry. Scientists hypothesize that the first peptides on early Earth may have formed through various mechanisms, including condensation reactions in hydrothermal systems or the catalytic activity of minerals. nih.govnih.gov

Experiments have shown that peptides can form and elongate under conditions mimicking those of early Earth. For example, the oligomerization of short peptides like diglycine (Gly-Gly) on the surface of minerals such as montmorillonite (B579905) has been demonstrated to be more efficient than the oligomerization of single amino acids. nih.gov In these simulations, Gly-Gly can elongate to form oligomers up to six residues long (gly6). nih.gov The formation of hetero-oligomers, such as Ala-Gly-Gly from the reaction of alanine and diglycine, has also been observed, suggesting a pathway for the creation of more complex peptides. nih.gov

Recent research has explored various plausible prebiotic scenarios for peptide bond formation:

Hydrothermal Vents: Experiments have demonstrated that peptide synthesis is favored in hydrothermal fluids, with the rate of peptide hydrolysis being controlled by the stability of the parent amino acid. nih.gov The rapid cycling of peptides through different temperature gradients in these systems could have enhanced chain elongation. nih.gov

Volcanic Gases: Carbonyl sulfide, a volcanic gas likely present in the prebiotic atmosphere, has been shown to be a highly efficient condensing agent for forming peptides from amino acids in aqueous solutions. acs.org

Liquid Sulfur Dioxide: In environments rich in sulfur dioxide, such as those near volcanic activity, copper-containing minerals could have catalyzed the formation of peptides from amino acids. uni-muenchen.deresearchgate.net

Wet-Dry Cycles: The simulation of wetting-drying cycles, which would have been common on early Earth, has been shown to promote the condensation of amino acids and the elongation of peptide chains on mineral surfaces. nih.gov

Extraterrestrial Delivery: The discovery of peptide formation under conditions mimicking the interstellar medium suggests that ready-made peptides could have been delivered to early Earth, providing an alternative or complementary pathway to the origin of life. nih.gov The detection of Gly-Gly and Gly-Gly-Gly in these studies points to the potential for autocatalytic processes. nih.gov

A study focusing on pH-dependent peptide bond formation demonstrated that at pH 5, the reaction of N-acetyl L-alanine with glycine can lead to the formation of Ac-Ala-Gly-Gly-Gly. rsc.org This highlights a selective mechanism for peptide elongation under acidic aqueous conditions, which may have been prevalent on the early Earth. rsc.org

Enzymatic Substrate Studies and Mechanisms of Enzyme Catalysis

The tetrapeptide this compound and its fragments serve as important substrates in studies of enzyme kinetics and mechanisms, particularly for proteases and peptidases. The simplicity of these peptides allows for a clear investigation of enzyme specificity and the factors influencing catalytic activity.

For example, the DmpA aminopeptidase (B13392206) from Ochrobactrum anthropi has been shown to efficiently hydrolyze L-Ala-Gly-Gly. nih.gov This enzyme exhibits interesting stereospecificity, preferring N-terminal residues in the L-configuration when acting on regular peptides. nih.gov Studies on such enzymes help to elucidate the roles of specific amino acid residues within the enzyme's active site in substrate binding and catalysis. plos.org

The investigation of enzyme-catalyzed hydrolysis of various peptide substrates, including those containing alanine and glycine, has provided insights into the secondary interactions between the peptide and the enzyme. oup.com For instance, extending the peptide chain in the C-terminal direction with glycine residues can affect the orientation of the bond to be cleaved relative to the enzyme's catalytic residues. oup.com This demonstrates that even residues distant from the cleavage site can influence the rate of catalysis.

Furthermore, peptides like Bz-Gly-Gly-Gly are used as substrates for enzymes such as Angiotensin I Converting Enzyme (ACE), allowing for the characterization of its activity. peptanova.de The study of how enzymes process simple, defined substrates like fragments of this compound is fundamental to understanding their biological function and for the development of enzyme inhibitors.

Development of Models for Protein-Protein and Protein-Peptide Interactions

Synthetic peptides, including sequences like this compound, are instrumental in developing models for protein-protein and protein-peptide interactions. frontiersin.org These interactions are fundamental to nearly all biological processes. nih.gov Peptides can mimic the binding sites of proteins, allowing researchers to study and potentially inhibit these interactions. frontiersin.orgnih.gov

The flexibility of glycine-rich sequences can be a key feature in these models. In some advanced modeling techniques, such as those using AlphaFold2, a poly-glycine linker is used to concatenate protein and peptide sequences to predict their complex structures. biorxiv.org This approach has shown remarkable success in accurately modeling protein-peptide complexes. biorxiv.org

The design of molecules that mimic protein secondary structures, such as α-helices and β-sheets, is a significant area of research. frontiersin.org Peptides serve as excellent scaffolds for creating these mimics. frontiersin.orgrsc.orgacs.org By understanding how simple peptides interact, more complex and specific inhibitors of protein-protein interactions can be designed. nih.govresearchgate.net For instance, a peptide mimicking a region of a protein involved in a disease-associated interaction can act as a competitive inhibitor. nih.gov

Data from studies on model peptides contributes to the development of computational tools and machine learning models for predicting peptide-protein interaction sites. rsc.org These models often incorporate features derived from the amino acid sequence, such as hydrophobicity and secondary structure predictions, to identify potential binding regions. rsc.org

Emerging Research Avenues and Methodological Advancements for Alanine Glycine Tetrapeptide Research

Development of Advanced Spectroscopic Probes for Probing Dynamic Peptide Processes

Understanding the conformational dynamics of peptides like H-Ala-Gly-Gly-Gly-OH in solution is critical to deciphering their function. Static structural snapshots are often insufficient, necessitating advanced spectroscopic techniques that can capture the transient states and conformational flexibility inherent to these molecules.

Recent progress has focused on integrating spectroscopic probes that are both sensitive and minimally perturbative. Fluorescent labels, for example, are instrumental in visualizing and tracking peptide behavior in various environments. lifetein.com The choice of fluorophore is critical, as bulky and lipophilic dyes like fluorescein (B123965) and rhodamine can significantly alter the physicochemical properties and localization of small tetrapeptides. nih.gov To mitigate this, researchers are developing strategies such as substituting an amino acid with a fluorescent amino acid analog, which can provide more accurate insights into intracellular distribution and interactions. nih.gov Peptide-based fluorescent probes offer advantages over protein-based sensors due to their synthetic accessibility, stability, and potential for site-specific modification. qyaobio.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for high-resolution structural characterization of peptides in solution. bruker.com Techniques like transfer Nuclear Overhauser Effect (trNOE) are used to determine the structure of peptides when bound to membranes, revealing how they become more compact and structurally constrained upon binding. nih.gov Modern NMR methods, including relaxation dispersion experiments, can probe dynamic processes across a wide range of timescales, from picoseconds to milliseconds, providing detailed information on equilibrium fluctuations and allosteric mechanisms. plos.org For mass-limited samples, innovations like the 3 mm Multi-Nuclear Inverse (MNI) CryoProbe enhance sensitivity, accelerating the structural assignment of peptides. bruker.com

Other powerful techniques include Hydrogen Exchange-Mass Spectrometry (HX-MS), which sensitively measures the conformational dynamics and stability of peptides by monitoring the exchange rate of backbone amide hydrogens with deuterium (B1214612). nih.gov This method has proven effective in correlating conformational flexibility with properties like proteolytic resistance. nih.gov Furthermore, femtosecond time-resolved spectroscopy, using built-in optical switches like azobenzene (B91143) derivatives, allows for the observation of sub-nanosecond conformational relaxation, offering an integrated approach to validate molecular dynamics simulations. pnas.org

| Spectroscopic Technique | Principle | Information Gained for Tetrapeptides | Key Advantages & Limitations |

| Fluorescence Spectroscopy | Measures fluorescence from intrinsic or extrinsic fluorophores attached to the peptide. qyaobio.com | Localization, binding interactions, conformational changes, and enzymatic activity. lifetein.comqyaobio.com | Advantages: High sensitivity, suitable for in-vitro and in-vivo imaging. lifetein.comLimitations: Potential for the label to perturb peptide structure and function. nih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. bruker.complos.org | 3D structure in solution, conformational dynamics, intermolecular interactions, and membrane-bound states. nih.govplos.org | Advantages: Provides atomic-resolution structural data without crystallization. bruker.comLimitations: Lower sensitivity compared to fluorescence, requires higher sample concentrations. |

| Hydrogen Exchange-MS (HX-MS) | Measures the rate of exchange of backbone amide protons with deuterium from the solvent, which is dependent on solvent accessibility and hydrogen bonding. nih.gov | Conformational flexibility, stability, and regions of secondary structure. nih.gov | Advantages: Highly sensitive to changes in conformation and stability. nih.govLimitations: Provides information on dynamics rather than a static 3D structure. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. nih.gov | Secondary structure content (e.g., α-helix, β-sheet, random coil). nih.gov | Advantages: Rapid assessment of secondary structure and conformational changes. nih.govLimitations: Provides global, rather than residue-specific, structural information. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, particularly the amide I band for peptides. acs.org | Secondary structure and hydrogen bonding patterns. acs.org | Advantages: Sensitive to β-sheet structures and aggregation. acs.orgLimitations: Spectra can be complex to interpret, especially in aqueous solutions. |

Application of High-Throughput Computational Screening and Machine Learning in Peptide Design

The vast chemical space of possible peptide sequences necessitates efficient methods for identifying candidates with desired properties. High-throughput computational screening and machine learning are emerging as indispensable tools for the rational design of tetrapeptides like this compound.

Computational methods, ranging from quantum mechanics to molecular dynamics (MD) simulations, allow researchers to predict the structures and behaviors of peptides with increasing accuracy. byu.edu Coarse-grained modeling, which simplifies molecular representation, is particularly useful for initial large-scale screenings of peptide libraries to assess properties like self-assembly or surface activity. rsc.orgnih.gov These initial models can then be refined using more detailed all-atom simulations to understand specific interactions. nih.gov For instance, MD simulations have been used to screen all possible histidine-bearing tetrapeptide sequences to find novel candidates with pH-tunable assembly properties. rsc.orgrsc.org Such in silico screening can identify promising sequences for experimental validation, significantly reducing time and cost. rsc.org

The integration of experimental data with computational modeling provides a powerful protocol for reliably predicting peptide structures. byu.edu This is particularly relevant for peptides containing non-standard amino acids, where computational methods are crucial for parameterization and simulation. byu.edu

Machine learning and deep learning techniques are further revolutionizing the field. Methods like tr-Rosetta, which incorporates deep learning, can predict the 3D structure of peptides from their amino acid sequence with high accuracy. nih.gov High-throughput screening of positional scanning libraries, combined with computational modeling, has been used to identify tetrapeptides that can act as agonists for specific receptors. acs.org These approaches enable the screening of millions of compounds in silico, identifying biophysical properties that correlate with biological activity and guiding the design of new ligands. acs.org

| Computational Approach | Description | Application to Tetrapeptide Research |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, governed by a force field. byu.eduresearchgate.net | Predicting 3D structure, conformational dynamics, self-assembly pathways, and interactions with other molecules (e.g., membranes). nih.govrsc.org |

| Coarse-Grained (CG) Modeling | A simplified simulation approach where groups of atoms are represented as single "beads". nih.gov | High-throughput screening of large peptide libraries for properties like surface activity and self-assembly propensity. rsc.orgresearchgate.net |

| Quantum Mechanics (QM) | Methods based on solving the Schrödinger equation to describe the electronic structure of molecules. | Calculating precise geometric and electronic properties, often used to parameterize force fields for MD simulations. byu.edu |

| High-Throughput Screening (HTS) by NMR | Combines positional scanning combinatorial libraries with protein-based NMR screening. nih.gov | Rapidly identifies initial hit sequences from large, mixed libraries of tri- or tetra-peptides that bind to a target protein. nih.gov |

| Machine Learning / Deep Learning | Algorithms that learn from existing data to predict peptide properties or structures (e.g., tr-Rosetta). nih.gov | Predicting 3D structures from sequences, identifying structure-activity relationships, and designing peptides with specific functions. nih.gov |

Exploration of Novel Synthetic Strategies for Tailored Oligopeptide Architectures

The properties of a tetrapeptide are defined by its sequence and structure. Consequently, the ability to synthesize precisely tailored oligopeptide architectures is paramount. While traditional solid-phase peptide synthesis (SPPS) remains a workhorse, researchers are exploring novel strategies to overcome its limitations, especially for challenging sequences like the poly-glycine segment in this compound.

Chemoenzymatic Peptide Synthesis (CEPS) has emerged as a powerful and "green" alternative to purely chemical methods. nih.govnih.gov This approach uses enzymes, such as proteases or engineered ligases like peptiligase, to catalyze the formation of peptide bonds. nih.gov CEPS offers several advantages, including high stereoselectivity (avoiding racemization), the ability to work under mild, aqueous conditions, and the circumvention of complex protection-deprotection steps. nih.govqyaobio.com It is particularly effective for ligating shorter peptide fragments to create longer, complex peptides up to 200 amino acids in length, often with higher yields and purity than SPPS. qyaobio.comenzytag.com

For SPPS, aggregation of the growing peptide chain on the solid support is a major hurdle, especially for hydrophobic sequences or those containing repeating motifs like Gly-Gly. sigmaaldrich.com To address this, specialized building blocks are being developed. The use of dipeptide units, such as Fmoc-Gly-Gly-OH, can improve the synthesis of poly-glycine segments. google.com Another strategy involves the temporary introduction of "secondary amino acid surrogates" or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb). sigmaaldrich.com For example, using an Fmoc-Ala-(Dmb)Gly-OH dipeptide can disrupt the interchain hydrogen bonding that leads to aggregation, improving synthetic efficiency. The native peptide backbone is restored during the final cleavage from the resin. sigmaaldrich.com

Furthermore, novel conjugation strategies are being developed to attach oligopeptides to other molecules or surfaces, creating functional materials. mdpi.com This includes using heterobifunctional linkers to covalently attach peptides to supports like mesoporous silica (B1680970) nanoparticles, which is critical for applications in affinity separations and biosensing. mdpi.com

| Synthesis Strategy | Description | Relevance to this compound | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing chain anchored to a solid resin support. nih.gov | Standard method for synthesis, but the Gly-Gly-Gly segment is prone to aggregation. sigmaaldrich.comgoogle.com | Automation, scalability, and well-established chemistry. nih.gov | Potential for aggregation, impurities (deletion sequences), and use of harsh chemicals. qyaobio.comsigmaaldrich.com |

| Chemoenzymatic Peptide Synthesis (CEPS) | Uses enzymes (ligases/proteases) to form peptide bonds between fragments, often in aqueous solution. nih.gov | Can be used to ligate Ala and Gly-Gly-Gly fragments with high efficiency and purity. | "Green" chemistry, high stereoselectivity, mild reaction conditions, higher yields for complex peptides. nih.govenzytag.com | Enzyme specificity can limit substrates; requires expertise in both chemistry and enzymology. qyaobio.com |

| Use of Pseudoproline & Dmb Dipeptides | An SPPS modification involving the use of dipeptide building blocks that temporarily disrupt secondary structure. sigmaaldrich.com | Using Fmoc-Ala-(Dmb)Gly-OH or Fmoc-Gly-(Dmb)Gly-OH can prevent aggregation during synthesis of the Ala-Gly-Gly sequence. sigmaaldrich.com | Prevents on-resin aggregation, improves coupling efficiency and purity of the final product. sigmaaldrich.com | Limited availability of specialized dipeptide building blocks; requires modification of the standard sequence. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis is carried out entirely in solution, with purification after each step. rsc.org | A classic alternative to SPPS, though less common now for routine synthesis. | Can be scaled up for large-quantity production. | Labor-intensive due to intermediate purification steps. rsc.org |

Interdisciplinary Approaches to Understanding Peptide Self-Organization and Function

The ability of oligopeptides to self-assemble into well-defined nano- or microstructures is a field of intense interdisciplinary research, blending chemistry, materials science, physics, and biology. chinesechemsoc.orgchemisgroup.uschemisgroup.us Understanding the principles that govern the self-organization of a seemingly simple peptide like this compound can unlock its potential as a building block for advanced functional materials. chinesechemsoc.org

The self-assembly process is driven by a delicate balance of non-covalent interactions. chinesechemsoc.org These include hydrogen bonds between peptide backbones (often leading to β-sheet formation), hydrophobic interactions that encourage aggregation to expel water, and van der Waals forces. chinesechemsoc.orgwikipedia.org The primary amino acid sequence dictates the potential for these interactions and, consequently, the final supramolecular architecture, which can range from nanofibers and nanotubes to hydrogels. chinesechemsoc.orgwikipedia.org For example, amphiphilic peptides, which have distinct hydrophobic and hydrophilic domains, can self-assemble into nanofibers that entangle to form hydrogels with very high water content (>99%). rice.edunih.gov These hydrogels can mimic the extracellular matrix, providing scaffolds for tissue engineering applications. acs.orgacs.org

The study of peptide self-assembly is inherently interdisciplinary. chemisgroup.usnih.gov Chemists design and synthesize novel peptide sequences, while physicists and materials scientists use techniques like electron microscopy and rheology to characterize the resulting structures and their mechanical properties. acs.orgrsc.org Biologists then test the functionality of these materials in applications such as 3D cell culture and regenerative medicine. acs.orgnih.gov For instance, research has shown that scaffolds made from self-assembling tetrapeptides can support the growth, differentiation, and even angiogenesis of mesenchymal stem cells. nih.govacs.org

The mechanism of assembly itself is a key area of investigation, with studies revealing that the process can proceed through various metastable intermediates. rsc.org Advanced fluorescence techniques are being used to monitor nucleation and fibril growth in real-time, showing how factors like metal ions can influence the assembly pathway and the physical properties of the final material. rsc.org This deep, multi-faceted understanding, from molecular design to macroscopic function, is essential for translating peptide-based materials into practical applications. chemisgroup.us

| Interaction Type | Description | Role in Tetrapeptide Self-Organization |

| Hydrogen Bonds | A non-covalent attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Key for forming regular secondary structures like β-sheets, which are common in self-assembled peptide fibrils and nanotubes. chinesechemsoc.orgwikipedia.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules or residues to aggregate in aqueous solution to minimize contact with water. | A primary driving force for the initial aggregation of peptides, leading to the formation of a hydrophobic core in structures like nanofibers. chinesechemsoc.orgchemisgroup.us |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability and close packing of peptide molecules within an assembled structure. wikipedia.org |

| Electrostatic Interactions | Attractive or repulsive forces between charged residues (e.g., Lysine, Aspartic Acid). | Can be used to control assembly through pH changes and are crucial for the interaction of the peptide assembly with charged surfaces or biomolecules. chinesechemsoc.org |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings (e.g., from Phenylalanine, Tyrosine). | Provides significant stability and directionality to the assembly, often contributing to the formation of fibrillar structures. chinesechemsoc.org |

Q & A

Q. What are the optimal laboratory synthesis methods for H-Ala-Gly-Gly-Gly-OH, and how can yield and purity be maximized?

- Methodological Answer : The tripeptide can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling Optimization : Use HATU or HBTU as coupling reagents with DIPEA in DMF to enhance reaction efficiency .

- Purity Control : Monitor reaction progress via HPLC or LC-MS after each deprotection step. Adjust resin swelling time (e.g., 30–60 min in DMF) to improve amino acid accessibility .

- Yield Maximization : Employ iterative recrystallization in ethanol/water mixtures to remove truncated sequences and byproducts .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~246.2 Da).

- NMR Spectroscopy : Analyze ¹H-NMR in D₂O for glycine triplet signals (δ 3.5–3.8 ppm) and alanine methyl doublet (δ 1.3–1.5 ppm) .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via ion-exchange chromatography .

Q. What are the best practices for characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Incubate the peptide in buffers (pH 2–9) at 37°C for 1–4 weeks. Monitor degradation via HPLC peak area reduction .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store aliquots at −80°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the conformational flexibility of this compound in aqueous vs. nonpolar solvents be resolved?

- Methodological Answer : Address discrepancies via:

- Circular Dichroism (CD) : Compare spectra in water (random coil) and trifluoroethanol (α-helix induction). Normalize data using molar ellipticity .

- Molecular Dynamics (MD) Simulations : Model solvent interactions over 100-ns trajectories (AMBER force field) to identify dominant conformers .

- Cross-Validation : Replicate experiments using alternative techniques (e.g., FTIR for secondary structure analysis) to confirm trends .

Q. What experimental strategies are recommended to investigate the peptide’s role in modulating protein-protein interactions (PPIs) in vitro?

- Methodological Answer : Employ:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip and measure binding kinetics (KD, kon/koff) at varying peptide concentrations .

- Fluorescence Polarization : Label the peptide with FITC and monitor anisotropy changes upon PPI disruption .

- Negative Controls : Include scrambled-sequence peptides to rule out nonspecific binding .

Q. How should researchers design studies to resolve conflicting reports on this compound’s enzymatic degradation kinetics?

- Methodological Answer : Standardize assay conditions:

- Enzyme Selection : Use purified proteases (e.g., trypsin, chymotrypsin) rather than crude lysates to minimize variability .

- Time-Resolved MS : Collect samples at 0, 5, 15, 30, and 60 min to track degradation intermediates .

- Statistical Robustness : Apply nonlinear regression (Michaelis-Menten model) with ≥3 technical replicates to calculate Km and Vmax .

Data Analysis and Reporting

Q. What statistical approaches are critical when analyzing dose-response data for this compound in cell-based assays?

- Methodological Answer : Use:

- Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves to determine EC₅₀ values (GraphPad Prism or R).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Normalization : Express data as % viability relative to vehicle and positive controls (e.g., 1% Triton X-100) .

Q. How can researchers ensure reproducibility when documenting synthetic protocols for this compound?

- Methodological Answer : Follow journal guidelines such as:

- Detailed Descriptions : Specify resin type (e.g., Wang resin), coupling times, and washing volumes .

- Supplementary Data : Deposit raw HPLC chromatograms, NMR spectra, and MS datasets in public repositories (e.g., Zenodo) .

- Critical Step Annotations : Highlight steps prone to variability (e.g., TFA cleavage duration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.